

Initial Toxicity and Safety Studies of Procaine Hydrochloride (Novacine)

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Compound of Interest		
Compound Name:	Novacine	
Cat. No.:	B1252777	Get Quote

Disclaimer: The term "**Novacine**" did not yield specific results in scientific and regulatory databases. This technical guide assumes the query refers to "Novocaine," the well-known trade name for the local anesthetic procaine hydrochloride. The following information is based on publicly available data for procaine hydrochloride.

This in-depth technical guide provides a summary of the initial toxicity and safety studies of procaine hydrochloride. The information is intended for researchers, scientists, and drug development professionals, presenting a compilation of preclinical toxicology data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single exposure or multiple exposures within a 24-hour period. The median lethal dose (LD50), the dose at which 50% of the test animals are expected to die, is a primary endpoint of these studies.

Quantitative Data: LD50 Values

The acute toxicity of procaine hydrochloride has been evaluated in several animal species via various routes of administration. The following table summarizes the reported LD50 values.



Species	Route of Administration	LD50 (mg/kg)	Reference
Rat	Oral	200	[1][2][3]
Rat	Intraperitoneal	160	[1][3]
Mouse	Oral	175	[1]
Mouse	Intraperitoneal	165	[1]
Mouse	Intravenous	38	[1]
Mouse	Subcutaneous	339	[1]
Mouse	Intramuscular	500	[1]
Mouse	Intracerebral	33	[1]
Dog	Intravenous	63	[1]

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

The following protocol is a generalized representation based on OECD Guideline 423 for the Acute Toxic Class Method. Specific parameters for the cited procaine hydrochloride studies may have varied.

Objective: To determine the acute oral toxicity of a test substance.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains), typically 8-12 weeks old. Both sexes are generally used, though studies may focus on a single sex.

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum, with a fasting period of approximately 16 hours before and 3-4 hours after administration of the test substance.

Dosage and Administration:



- A starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- The test substance is typically administered as a single dose by oral gavage. The vehicle
 used for suspension or dissolution of the substance should be inert (e.g., water, saline, or
 corn oil).
- A stepwise procedure is used, with each step involving three animals. The outcome of the first step (mortality or survival) determines the next dose level.

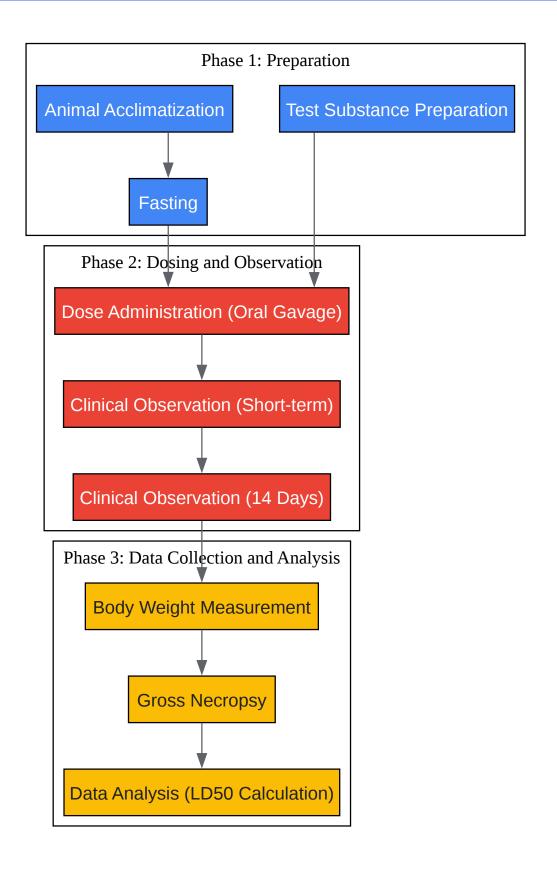
Observations:

- Clinical Signs: Animals are observed for clinical signs of toxicity and mortality several times
 on the day of administration and at least once daily for 14 days. Observations include
 changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and
 central nervous systems, as well as somatomotor activity and behavior patterns.
- Body Weight: Individual animal weights are recorded shortly before administration and weekly thereafter.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any macroscopic pathological findings are recorded.

Data Analysis: The LD50 is estimated based on the mortality observed at different dose levels.

Experimental Workflow: Acute Toxicity Study





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General workflow for an acute toxicity study.



Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are conducted to evaluate the adverse effects of a substance following prolonged exposure.

90-Day Oral Toxicity Study in Dogs

A study was conducted on 31 adult Beagle dogs (male and female) to assess the safety of a combination product containing procaine hydrochloride and hematoporphyrin (KH3) administered orally for 90 days.

Experimental Protocol:

- Test Animals: 31 adult Beagle dogs (male and female).
- · Dosage Groups:
 - Placebo
 - 0.5 g KH3 per day
 - o 1.5 g KH3 per day
 - 3 g KH3 per day
- Duration: 90 days.
- Parameters Monitored: Food consumption, body weight, coat condition, blood cell counts, blood chemistry, and urinalysis were monitored at monthly intervals.
- Pathology: At the end of the study, animals were necropsied, and organs were weighed.
 Tissues were examined for gross and microscopic abnormalities.

Results: The study concluded that the combination product did not appear to have any deleterious effects on dogs at the tested dose levels. No significant variations from control or normal ranges were observed for the monitored parameters, and no treatment-related gross or microscopic abnormalities were found in the tissues.



Neurotoxicity

The primary mechanism of action of procaine hydrochloride involves the blockade of voltagegated sodium channels in neurons, which can lead to neurotoxic effects at high concentrations.

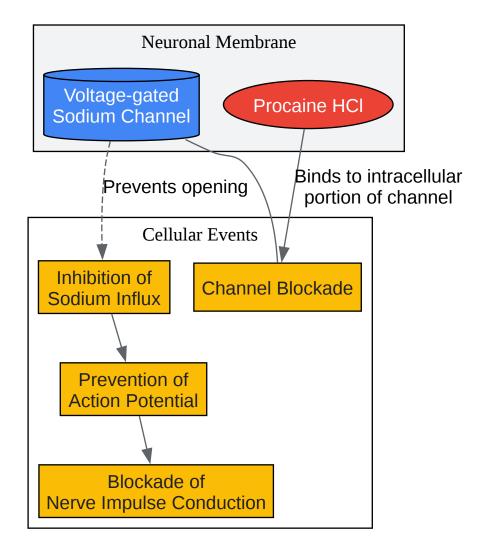
In Vitro and In Vivo Studies

- In Vitro Study: The neurotoxicity of several local anesthetics was compared using cultured neurons from the freshwater snail Lymnaea stagnalis. Morphological changes in growth cones and neurites were observed. The study found the order of neurotoxicity to be: procaine = mepivacaine < ropivacaine = bupivacaine < lidocaine < tetracaine < dibucaine.
- In Vivo Study (Rats): The neurotoxicity of intrathecal procaine, mepivacaine, prilocaine, and bupivacaine was compared in rats. Histologic damage was observed in the posterior root and posterior white matter with higher concentrations of mepivacaine, prilocaine, and bupivacaine. Rats treated with up to 20% procaine showed no histologic abnormalities, suggesting it was the least neurotoxic in this model.

Signaling Pathway: Sodium Channel Blockade

The primary pharmacological and potential toxicological effect of procaine hydrochloride at the cellular level is the blockade of voltage-gated sodium channels.





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Mechanism of action of procaine hydrochloride.

Cardiovascular Toxicity

Systemic exposure to high concentrations of local anesthetics can lead to cardiovascular toxicity.

In Vivo Studies (Dogs)

Various studies in dogs have been conducted to evaluate the cardiovascular toxicity of local anesthetics. These studies have shown that at high doses, local anesthetics can cause:

• Arrhythmias: Including ventricular fibrillation and pulseless electrical activity.



- Depressed Contractility: A decrease in the force of heart muscle contraction.
- Hypotension: A drop in blood pressure.

The arrhythmogenic potential of bupivacaine has been noted to be higher than that of lidocaine in some studies.

Reproductive and Developmental Toxicity

Information on the reproductive and developmental toxicity of procaine hydrochloride is limited. The FDA label for Novocain® states that animal reproduction studies have not been conducted. It is not known whether procaine can cause fetal harm when administered to a pregnant woman or can affect reproduction capacity.

Conclusion

The initial toxicity and safety profile of procaine hydrochloride indicates that it has a moderate acute toxicity, with the LD50 varying depending on the route of administration and animal species. The primary mechanism of toxicity is the blockade of voltage-gated sodium channels, leading to neurotoxicity and cardiotoxicity at high systemic concentrations. In comparative studies, procaine has shown a lower neurotoxic potential than some other local anesthetics. Sub-chronic oral administration in dogs did not reveal significant adverse effects at the tested doses. However, comprehensive data on chronic, reproductive, and developmental toxicity are not readily available in the public domain. Further studies would be required to fully characterize the long-term safety profile of procaine hydrochloride.

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